molecular formula C8H15N B1400056 {Spiro[3.3]heptan-2-yl}methanamine CAS No. 1420294-74-1

{Spiro[3.3]heptan-2-yl}methanamine

Cat. No.: B1400056
CAS No.: 1420294-74-1
M. Wt: 125.21 g/mol
InChI Key: IYNOQFFDELCIEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{Spiro[3.3]heptan-2-yl}methanamine , often supplied as its stable hydrochloride salt (CAS 1803566-88-2), is a high-value spirocyclic building block in medicinal chemistry and drug discovery . Its molecular architecture features a bicyclic framework where two cyclopropane rings share a single central carbon atom (spiro carbon), creating a rigid three-dimensional structure . This spiro[3.3]heptane core adopts a chair-like conformation with bond angles deviating from idealized tetrahedral geometry due to ring strain, which results in non-coplanar exit vectors that enable unique and selective interactions with biological targets . The primary amine functional group, attached to the core via a methanamine linker, provides a handle for further synthetic modification and is commonly stabilized as a hydrochloride salt for improved handling . The principal research value of this compound lies in its role as a conformationally restricted bioisostere. It serves as a surrogate for meta- or para-substituted benzene rings and other cyclic motifs, allowing chemists to modulate key properties of drug candidates . Incorporating the rigid spiro[3.3]heptane scaffold can significantly improve the pharmacological profile of a lead molecule by reducing its conformational entropy, which often enhances binding affinity and selectivity for target proteins such as enzymes and receptors . Furthermore, this substitution is a recognized strategy to favorably adjust the physico-chemical properties of a molecule, potentially leading to increased aqueous solubility and metabolic stability while managing lipophilicity . The compound's mechanism of action in research settings is therefore tied to its ability to confer this optimized geometry and properties when used to replace more flexible or planar structures in biologically active compounds . This chemical is offered as a fine chemical for research purposes. It is intended for use in laboratory settings only and is not certified for human or veterinary diagnostic or therapeutic applications . Researchers can employ this building block in the synthesis of more complex molecules for various applications, including but not limited to the development of inhibitors for targets like STAT3 in oncology research .

Properties

IUPAC Name

spiro[3.3]heptan-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c9-6-7-4-8(5-7)2-1-3-8/h7H,1-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNOQFFDELCIEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Spiro 3.3 Heptan 2 Yl Methanamine and Its Derivatives

Strategies for Spiro[3.3]heptane Core Construction

The construction of the spiro[3.3]heptane core is a key challenge due to the inherent strain in the dual cyclobutane (B1203170) ring system. Methodologies have been tailored to efficiently create this structure, often involving multi-step sequences.

[2+2] Cycloaddition Reactions: Principles and Applications

[2+2] cycloaddition reactions represent a powerful and direct method for the formation of four-membered rings, making them highly applicable to the synthesis of the cyclobutane components of the spiro[3.3]heptane framework. acs.org This class of pericyclic reactions involves the combination of two components with π-systems to form a cyclic product through the creation of two new sigma bonds. libretexts.org These reactions can be initiated thermally or photochemically. While thermal [2+2] cycloadditions of two simple alkenes are often symmetry-forbidden, reactions involving ketenes or photochemical activation provide viable pathways to cyclobutane synthesis. libretexts.orgaklectures.com Successive [2+2] cycloadditions have been employed to generate 2,6-disubstituted spiro[3.3]heptanes, although this can be a multi-step process with variable yields. diva-portal.org

A particularly effective variant of the [2+2] cycloaddition for synthesizing precursors to the spiro[3.3]heptane core is the reaction between dichloroketene and an olefin. diva-portal.org Dichloroketene is a highly reactive ketene (B1206846) that is typically generated in situ due to its instability. researchgate.net Common methods for its generation include the dehydrohalogenation of dichloroacetyl chloride with a non-nucleophilic base like triethylamine, or the dehalogenation of trichloroacetyl chloride using activated zinc, often as a zinc-copper couple. diva-portal.orgresearchgate.net

Dichloroketene readily reacts with a variety of olefins, including unactivated alkenes such as cyclopentene and cyclohexene, to yield α,α-dichlorocyclobutanone adducts in good yields. researchgate.net This high reactivity contrasts sharply with simpler ketenes, which are often inert under similar conditions. researchgate.net The resulting dichlorocyclobutanone can then serve as a versatile intermediate for further transformations to construct the second ring of the spiro[3.3]heptane system. For example, cycloaddition of dichloroketene to methylenecyclobutane is a known, though not always high-yielding, route to a spiro[3.3]heptanone derivative. nih.gov

Table 1: Examples of Dichloroketene Cycloaddition with Olefins

Olefin Dichloroketene Generation Method Product Yield (%) Reference
Cyclopentene Dichloroacetyl chloride / Triethylamine 7,7-Dichlorobicyclo[3.2.0]heptan-6-one 68 researchgate.net
Cyclohexene Dichloroacetyl chloride / Triethylamine 8,8-Dichlorobicyclo[4.2.0]octan-7-one 53 researchgate.net
Indene Trichloroacetyl bromide / Zinc 2,2-Dichloro-2a,7b-dihydro-3H-cyclobut[a]inden-1-one Good researchgate.net

The mechanism of the [2+2] cycloaddition between a ketene and an olefin is generally understood to proceed via a concerted, pericyclic pathway. According to Woodward-Hoffmann rules, the reaction follows a [π2s + π2a] cycloaddition mechanism. researchgate.net This involves a suprafacial approach on the olefin component and an antarafacial approach on the ketene component, a geometry that is sterically feasible due to the linear structure of the ketene's C=C=O unit. This concerted pathway explains the high stereospecificity often observed in these reactions. libretexts.org

The enhanced reactivity of dichloroketene compared to other ketenes can be attributed to two main factors:

Increased Electrophilicity : The electron-withdrawing chlorine atoms increase the electrophilic character of the ketene's central carbonyl carbon, making it more susceptible to nucleophilic attack from the olefin. researchgate.net

Transition State Stabilization : The chlorine atoms can stabilize the partial negative charge that develops on the α-carbon atom in the transition state. researchgate.net

Double Alkylation Methods: Utility of Diesters and TosMIC

An alternative and highly effective strategy for constructing the spiro[3.3]heptane core involves forming the second cyclobutane ring through a double alkylation process. This method typically starts with a pre-formed cyclobutane derivative bearing two electrophilic centers, such as 1,1-bis(bromomethyl)cyclobutane. researchgate.netchemrxiv.org A C1- or C3-dinucleophile is then used to close the second ring.

Prominent reagents used in this approach include malonate diesters (e.g., diethyl malonate) and p-toluenesulfonylmethyl isocyanide (TosMIC). researchgate.netchemrxiv.org

Malonate Diesters : In the presence of a base, diethyl malonate forms a soft nucleophile that can react with a 1,1-bis(halomethyl)cyclobutane. The initial alkylation is followed by a second, intramolecular alkylation to form a spiro[3.3]heptane-2,2-dicarboxylate. Subsequent hydrolysis and decarboxylation can yield various substituted spiro[3.3]heptane carboxylic acids. prepchem.com

TosMIC : p-Toluenesulfonylmethyl isocyanide is a versatile C1 synthon. enamine.netorganic-chemistry.org Its methylene (B1212753) group is highly acidic and can be doubly deprotonated by a strong base. The resulting dianion acts as a potent nucleophile that reacts with 1,1-bis(electrophiles) to form a new ring. This method has been successfully applied to the large-scale synthesis of functionalized spiro[3.3]heptanes. researchgate.netchemrxiv.org The use of TosMIC is particularly valuable for creating spiro[3.3]heptane systems that can later be converted into amines and other functional groups. researchgate.net

Table 2: Comparison of Reagents for Double Alkylation

Reagent Description Key Features Resulting Intermediate
Diethyl Malonate A C3-dinucleophile Forms a dicarboxylate intermediate; allows for further functionalization via the ester groups. Spiro[3.3]heptane-2,2-dicarboxylate

Cyclization Through Double Substitution Reactions

Cyclization through double substitution is a foundational method for forming cyclic structures, including the spiro[3.3]heptane core. diva-portal.org This strategy involves the reaction between a molecule containing two nucleophilic centers and another molecule containing two electrophilic centers. In the context of spiro[3.s3]heptane synthesis, this can be conceptualized as the reaction of a di-electrophile with a di-nucleophile. diva-portal.org

A classic example is the synthesis of Fecht's acid (spiro[3.3]heptane-2,6-dicarboxylic acid), where the tetra-electrophilic pentaerythritol tetrabromide reacts with a bis-nucleophile like diethyl malonate in the presence of a base. diva-portal.org This method assembles the entire spirocyclic framework in a single conceptual transformation, though it may proceed in a stepwise manner. This approach is fundamental and provides access to symmetrically substituted spiro[3.3]heptanes.

Photochemical Approaches to Spiro[3.3]heptane Formation

Photochemical reactions, particularly the [2+2] photocycloaddition, offer a powerful means to access strained cyclobutane rings under mild conditions. nih.govacs.org The input of energy from light allows for the formation of unique and complex structures that are often inaccessible through thermal methods. nih.gov This strategy is highly relevant for creating the building blocks of the spiro[3.3]heptane system.

The reaction involves the excitation of an olefin to an electronically excited state, which then reacts with a ground-state olefin to form the cyclobutane ring. acs.org The reaction can be performed in an intermolecular or intramolecular fashion. For spiro[3.3]heptane synthesis, an intramolecular [2+2] photocycloaddition of a suitably substituted 1,6-diene can be envisioned. orgsyn.org Alternatively, intermolecular cycloadditions can be used to build up the cyclobutane rings sequentially. thieme-connect.com

Often, direct irradiation is inefficient for simple alkenes. In such cases, photosensitizers (e.g., acetone) or transition-metal catalysts (e.g., Cu(I) salts) are employed to facilitate the reaction. acs.orgacs.org The copper(I)-catalyzed variant, in particular, has been used extensively to synthesize bicyclo[3.2.0]heptanes and other complex structures from 1,6-dienes. acs.orgorgsyn.org These photochemical methods are valued for their ability to rapidly build molecular complexity and create sp3-rich scaffolds. nih.govthieme-connect.com

Stereoselective Introduction of the Methanamine Moiety

Achieving stereocontrol in the synthesis of {Spiro[3.3]heptan-2-yl}methanamine derivatives is crucial for developing enantiomerically pure compounds for pharmacological evaluation. The rigid spirocyclic core presents unique challenges and opportunities for stereoselective transformations.

A common and effective method for the synthesis of primary amines, including {Spiro[3.3]heptan-2-yl}methanamine, is the reduction of corresponding precursor functional groups such as nitriles, amides, or azides. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent widely used for these transformations due to its high reactivity. wikipedia.orgorganic-chemistry.orgalbemarle.com The general mechanism involves the nucleophilic addition of a hydride ion to the carbon atom of the functional group. youtube.com

For instance, the synthesis of {Spiro[3.3]heptan-2-yl}methanamine can be envisioned through the reduction of spiro[3.3]heptane-2-carbonitrile. While a specific documented synthesis of {Spiro[3.3]heptan-2-yl}methanamine via this exact route is not detailed in the provided search results, the reduction of nitriles to primary amines using LiAlH4 is a standard and reliable method in organic synthesis. organic-chemistry.org The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran, followed by an aqueous workup to yield the primary amine. rochester.edu

Similarly, the reduction of a ketone precursor, spiro[3.3]heptan-2-one, can lead to the corresponding amine via reductive amination, which is discussed in the following section. The direct reduction of the ketone with LiAlH4 would yield the corresponding alcohol, spiro[3.3]heptan-2-ol. chemrxiv.org

Targeted amination strategies provide another route to introduce the methanamine moiety onto the spiro[3.3]heptane scaffold. Reductive amination of a ketone precursor is a prominent example of such a strategy. wikipedia.org This one-pot reaction involves the condensation of a ketone with an amine to form an intermediate imine, which is then reduced in situ to the desired amine.

For example, the reductive amination of spiro[3.3]heptan-2-one with benzylamine, followed by the cleavage of the benzyl group, can yield spiro[3.3]heptan-2-amine. chemrxiv.org To obtain the target compound, {Spiro[3.3]heptan-2-yl}methanamine, a homologated starting material such as 2-formylspiro[3.3]heptane would be required.

Another approach involves the use of chiral auxiliaries to achieve stereoselectivity. A modified Strecker reaction using Ellman's sulfinamide as a chiral auxiliary has been employed in the synthesis of chiral spiro[3.3]heptane-based amino acids. nih.gov This methodology, while not directly yielding a methanamine, demonstrates a powerful strategy for the stereoselective introduction of an amino group onto the spiro[3.3]heptane core, which could be adapted for the synthesis of chiral {Spiro[3.3]heptan-2-yl}methanamine derivatives.

Synthesis of Substituted {Spiro[3.3]heptan-2-yl}methanamine Analogues

The synthesis of substituted analogues of {Spiro[3.3]heptan-2-yl}methanamine is essential for modulating the physicochemical and pharmacological properties of these molecules. Halogenation and the introduction of other functional groups are common strategies.

The introduction of fluorine atoms or trifluoromethyl groups into organic molecules can significantly impact their properties, including metabolic stability, lipophilicity, and binding affinity. Several methods have been developed for the synthesis of fluorinated and trifluoromethylated spiro[3.3]heptane derivatives. enamine.net

A practical synthesis of 6-(trifluoromethyl)spiro[3.3]heptane-derived building blocks has been developed, starting from a commercially available cyclobutanone (B123998) derivative. researchgate.netchemrxiv.orgchemrxiv.org This multi-step synthesis allows for the preparation of a variety of mono- and bifunctional spiro[3.3]heptane derivatives, including amines, on a gram to multigram scale. researchgate.netchemrxiv.orgchemrxiv.orgresearchgate.net The key intermediate, 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane, is prepared on a large scale and then used to construct the spiro[3.3]heptane core. researchgate.netchemrxiv.orgchemrxiv.org

The synthesis of these trifluoromethylated amine analogues generally involves the functional group transformations of a ketone or carboxylic acid precursor. For example, a carboxylic acid can be converted to an amine via a Curtius rearrangement.

Table 1: Synthesis of 6-(Trifluoromethyl)spiro[3.3]heptane Building Blocks

Starting Material Key Intermediate Final Product Type Scale

This table is based on data from the synthesis of 6-(trifluoromethyl)spiro[3.3]heptane building blocks. researchgate.netchemrxiv.orgchemrxiv.org

Controlling stereochemistry is paramount when synthesizing chiral molecules for biological applications. In the context of spiro[3.3]heptane diamines, stereoisomeric control can be achieved through various synthetic strategies.

A divergent synthetic approach has been reported for a library of regio- and stereoisomers of glutamic acid analogs built on the spiro[3.3]heptane scaffold. nih.gov Although the final products are amino acids, the methodologies employed for stereocontrol are highly relevant. The synthesis utilizes a modified Strecker reaction with a chiral auxiliary (Ellman's sulfinamide), which allows for the separation of diastereomers. nih.gov The absolute configuration of the stereoisomers was confirmed by X-ray crystallography. nih.gov This approach demonstrates that by choosing the appropriate chiral auxiliary and reaction conditions, it is possible to selectively synthesize different stereoisomers of amino-substituted spiro[3.3]heptanes.

The development of bifunctional spiro[3.3]heptane-derived building blocks is crucial for their use in medicinal chemistry and drug discovery, as it allows for the straightforward introduction of the spirocyclic scaffold into larger molecules. researchgate.netchemrxiv.orgchemrxiv.orgresearchgate.netnih.gov These building blocks typically contain two functional groups that can be orthogonally addressed.

A scalable synthesis of diverse 6-(trifluoromethyl)-substituted spiro[3.3]heptane building blocks has been developed. chemrxiv.org This methodology provides access to a range of mono- and bifunctional derivatives, including those with alcohol, amine, bromide, trifluoroborate, carboxylic acid, and N-Boc-protected amino acid moieties. chemrxiv.org The synthesis starts from a readily available cyclobutanone derivative and proceeds through a key dibromide intermediate. chemrxiv.org

Table 2: Examples of Bifunctional Spiro[3.3]heptane-Derived Building Blocks

Functional Group 1 Functional Group 2 Potential Application Reference
Amine Carboxylic Acid Peptide synthesis, drug conjugation researchgate.netchemrxiv.orgchemrxiv.orgresearchgate.net
Alcohol Carboxylic Acid Polyester synthesis, prodrug design researchgate.netchemrxiv.orgchemrxiv.orgresearchgate.net

This table provides examples of bifunctional spiro[3.3]heptane building blocks that can be synthesized.

Scale-Up and Efficiency in Spiro[3.3]heptane Synthesis

The successful transition of novel chemical entities from laboratory-scale synthesis to industrial production hinges on the development of scalable, efficient, and robust synthetic methodologies. For the spiro[3.3]heptane framework, a core component of {Spiro[3.3]heptan-2-yl}methanamine, significant research has been directed towards creating processes that are not only high-yielding but also practical for multigram and kilogram-scale production. These efforts focus on minimizing complex purification steps, utilizing readily available starting materials, and designing convergent and telescoped reaction sequences.

Key innovations in the field have enabled the large-scale preparation of crucial spiro[3.3]heptane intermediates. A notable strategy involves the double alkylation of active methylene compounds, such as malonate diesters, with bifunctional cyclobutane precursors. For instance, a practical synthesis for 6-(trifluoromethyl)spiro[3.3]heptane building blocks has been developed where the key intermediate, 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane, was prepared on a 0.5 kg scale. chemrxiv.org The subsequent construction of the spiro[3.3]heptane core using this intermediate was achieved on scales up to 120 g. chemrxiv.org This approach is noted for its scalability, allowing for preparations from multigram to kilogram quantities.

Another efficient method for constructing the spiro[3.3]heptane skeleton involves the reaction of the N,N-dimethylamide of cyclobutane carboxylic acid with various alkenes in the presence of triflic anhydride. This method has proven effective for producing a range of spiro[3.3]heptane ketones, with reported synthesis scales reaching up to 40 grams of isolated product. chemrxiv.org

Furthermore, strain-relocating semipinacol rearrangements have been employed to create spiro[3.3]heptan-1-ones. This approach involves the addition of metallated bicyclobutanes to cyclopropanone equivalents, followed by an acid-mediated rearrangement. nih.gov A significant advantage of this process is its efficiency, as it can be performed in a telescopic manner (a one-pot sequence without isolating intermediates), which is highly desirable for large-scale manufacturing. nih.gov Similarly, telescoped approaches have been used to prepare heteroatom-containing spiro[3.3]heptanes, such as the N-benzylated 2-oxa-6-spiro[3.3]heptane core. rsc.org

The scalability of synthetic routes is often dictated by the robustness of the chemical transformations involved. For example, the Knoevenagel condensation is considered a powerful tool for forming carbon-carbon double bonds in complex systems with high yields, avoiding the expensive and sensitive reagents that can complicate large-scale production. researchgate.net Other scalable key reactions for building the spiro[3.3]heptane core include the [2+2] cycloaddition of dichloroketene with alkenes. nih.gov

The development of these reliable and efficient protocols has been crucial, leading to the production of vast libraries of spiro[3.3]heptane-derived building blocks on a multigram scale, with some preparations yielding up to 302 g of product. researchgate.net These scalable routes are fundamental for advancing the use of spiro[3.3]heptane scaffolds in various fields, particularly in medicinal chemistry where large quantities of material are required for extensive testing and development. researchgate.netnih.govacs.org

Key Reaction / MethodStarting Materials (Example)Product Type (Example)Reported ScaleKey Features
Double Alkylation1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane, Diethyl malonate6-(Trifluoromethyl)spiro[3.3]heptane derivativeUp to 0.5 kg (intermediate), 120 g (core) chemrxiv.orgConvergent, robust, suitable for kilogram production.
Amide/AlkenylationN,N-dimethylamide of cyclobutane carboxylic acid, StyreneSpiro[3.3]heptan-1-one derivative10 - 40 g chemrxiv.orgGood yields, compatible with various functional groups. chemrxiv.org
Semipinacol Rearrangement1-Sulfonylbicyclobutane, 1-SulfonylcyclopropanolSubstituted spiro[3.3]heptan-1-oneUp to 2 mmol nih.govTelescopic (one-pot) process, high efficiency. nih.gov
Linear Synthesis / Olefination3-Oxocyclobutane-1-carboxylic acid6-Methyloxy-substituted 1-oxaspiro[3.3]heptane>600 g (starting material) rsc.orgMulti-step but highly scalable linear sequence. rsc.org
[2+2] CycloadditionExocyclic alkene, Dichloroketene6-Oxospiro[3.3]heptane-1-carboxylic acid precursorLab scale, noted as a key step in a divergent synthesis nih.govForms one of the cyclobutane rings efficiently. nih.gov

Structural Characterization and Stereochemical Analysis

Advanced Spectroscopic Techniques for Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental in characterizing these molecules. For instance, in substituted fluorenylspirohydantoins, 2D NMR techniques like COSY, HMQC, and HMBC are employed for complete assignment of proton and carbon chemical shifts. bas.bg Similarly, the analysis of spiro[3.3]heptane-1,6-diamines relies on ¹H and ¹³C NMR spectra to confirm their structures. acs.org Spectra for compounds like Spiro[3.3]heptan-2-one and Spiro[3.3]heptane-2-carboxylic acid, 6-oxo- are also available for reference. chemicalbook.comchemicalbook.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation patterns of these compounds. For example, the ESI-MS/MS fragmentation mechanism has been proposed for protonated spiro compounds to understand their structures. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups. In spiro[3.3]heptane-2,6-dicarboxylic acid, the C-O stretching and H-C-O bending modes are key indicators of its structure and coordination. researchgate.net

A summary of expected spectroscopic data points is presented below:

TechniqueCompound/FragmentExpected Observations
¹H NMR Spiro[3.3]heptane ring protonsComplex aliphatic signals
-CH₂-NH₂ protonsSignals corresponding to the aminomethyl group
¹³C NMR Spiro carbonQuaternary carbon signal
Cyclobutane (B1203170) carbonsMultiple signals in the aliphatic region
-CH₂-NH₂ carbonSignal in the aminomethylene region
Mass Spec Molecular Ion (M+)Peak corresponding to the molecular weight
FragmentationCharacteristic loss of amine and cyclobutane ring fragments
IR Spec N-H stretchBending in the amine region
C-H stretchAliphatic C-H stretches
C-N stretchCharacteristic C-N stretching vibration

X-ray Diffraction Studies of Spiro[3.3]heptane Derivatives

X-ray crystallography provides definitive proof of the three-dimensional structure and absolute configuration of spiro[3.3]heptane derivatives. nih.gov Studies on various substituted spiro[3.3]heptanes have revealed important conformational details.

For example, the crystal structure of 2,2,6,6-tetrakis(mesyloxymethyl)spiro[3.3]heptane shows that the cyclobutane rings are puckered, with dihedral angles of 12.9 (7) and 21.2 (5) degrees. nih.gov Similarly, X-ray analysis of spiro[3.3]heptane-2,6-dispirofluorene has been used to confirm its molecular structure. researchgate.net The absolute configuration of chiral spiro[3.3]heptane derivatives, such as d-spiro[3.3]heptane-2,6-dicarboxylic acid, has been determined at low temperatures, providing precise bond lengths and angles. wikipedia.org

These studies consistently show that the spiro[3.3]heptane core imposes a rigid, non-planar geometry on the molecule. researchgate.net The puckering of the cyclobutane rings is a recurring feature, influencing the spatial orientation of substituents. nih.gov

CompoundKey Structural FindingsReference
2,2,6,6-Tetrakis(mesyloxymethyl)spiro[3.3]heptanePuckered cyclobutane rings with specific dihedral angles. nih.gov
Diethyl 8,8-bis(mesyloxymethyl)dispiro[3.1.3.1]decane-2,2-dicarboxylatePuckered cyclobutane rings, giving the molecule a bow shape. nih.gov
d-Spiro[3.3]heptane-2,6-dicarboxylic acidAbsolute configuration determined at -160°C. wikipedia.org
Substituted Azaspiro[3.3]heptanesConformational details elucidated, showing them as alternatives to 1,3-heteroatom-substituted cyclohexanes. researchgate.net
3-Substituted spiro[3.3]heptan-1-onesRegio- and stereospecificity of the structure confirmed. nih.gov

Conformational Analysis and Ring Strain Contributions

The spiro[3.3]heptane system is characterized by significant ring strain, which plays a crucial role in its reactivity and conformation. acs.orgnih.gov Computational chemistry has been employed to understand the structures, conformations, and energies of these strained systems. acs.org

The parent spiro[3.3]heptane molecule consists of two cyclobutane rings joined at a single carbon atom. wikipedia.org The cyclobutane rings are not planar and adopt puckered conformations to relieve some of the angle strain. nih.gov Computational studies on spiro[3.3]hept-1-ylidene, a related carbene, have shown that it can exist in four distinct geometric conformations with varying degrees of ring puckering. acs.org This conformational flexibility has implications for the transition state selection in its reactions. acs.org

The strain energy of small ring hydrocarbons like those in the spiro[3.3]heptane scaffold has been a subject of theoretical calculations. nih.gov Ab initio calculations are used to evaluate the strain energy of ring molecules and the contribution of different sources of strain. acs.org These calculations show that factors like weak allylic C-H bonds can contribute to increased ring strain in unsaturated small ring systems. nih.gov The study of carbon-carbon spin-spin coupling constants in small spiroalkanes also reveals the effects of ring strain. researchgate.net

Conformer PropertyDescription
Ring Puckering The cyclobutane rings are non-planar and exist in puckered conformations to minimize angle strain. nih.gov
Geometric Conformations Related carbenes can adopt multiple distinct conformations with different degrees of puckering, influencing reactivity. acs.org
Strain Energy The spiro[3.3]heptane system possesses significant ring strain, which is a key factor in its chemical behavior. nih.govacs.org

Determination of Absolute Configuration and Stereochemistry

Determining the absolute configuration of chiral molecules like {Spiro[3.3]heptan-2-yl}methanamine is essential for understanding their biological activity. libretexts.org Several methods are employed for this purpose, with X-ray diffraction being the most definitive. nih.govlibretexts.org

When single crystals suitable for X-ray analysis cannot be obtained, other techniques are utilized. One common approach is the formation of diastereomeric derivatives. researchgate.netdrpress.org For example, chiral auxiliaries like Ellman's sulfinamide have been used in the synthesis of enantiopure derivatives of 1,6-substituted spiro[3.3]heptanes. nih.gov The resulting diastereomers can often be separated chromatographically and their absolute configurations determined by methods such as X-ray crystallography of one of the diastereomers. nih.gov

NMR spectroscopy, particularly 1H-1H Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to determine the relative stereochemistry of these diastereomeric derivatives. bas.bg By analyzing the spatial proximity of protons in the different diastereomers, their configurations can be assigned. The Mosher's method, which involves forming esters with a chiral reagent and analyzing the ¹H NMR chemical shifts, is another powerful technique for determining the absolute configuration of chiral alcohols and amines. nih.gov

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the R/S configuration to the chiral centers once the relative and absolute stereochemistry has been established. libretexts.org

MethodApplication to Spiro[3.3]heptane Derivatives
X-ray Crystallography Provides the most reliable determination of absolute configuration for crystalline derivatives. nih.govnih.gov
Diastereomeric Derivatization Formation of diastereomers using chiral auxiliaries allows for separation and subsequent analysis. researchgate.netnih.gov
¹H-¹H NOESY Used to determine the relative stereochemistry of diastereomeric derivatives by analyzing through-space proton-proton interactions. bas.bg
Mosher's Method Can be applied to determine the absolute configuration of chiral alcohol or amine derivatives. nih.gov

Reactivity and Derivatization Strategies

Transformations Involving the Primary Amine Functionality

The primary amine group of {Spiro[3.3]heptan-2-yl}methanamine is a key site for derivatization, enabling the introduction of a wide range of functional groups and the construction of more elaborate molecular architectures.

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, capable of participating in various nucleophilic substitution reactions. For instance, it can react with alkyl halides to form secondary and tertiary amines, or with appropriately substituted electrophiles to generate a variety of other derivatives. The spiro[3.3]heptane moiety, while sterically bulky, does not completely hinder the accessibility of the amine, allowing for efficient reactions under suitable conditions.

One of the most common and versatile transformations of primary amines is their reaction with acylating agents to form amides. {Spiro[3.3]heptan-2-yl}methanamine readily reacts with acid chlorides, acid anhydrides, and carboxylic acids (in the presence of a coupling agent) to yield the corresponding amides. This reaction is fundamental in peptide synthesis and for the introduction of various acyl groups that can modulate the biological activity and physicochemical properties of the parent molecule. Other acylation reactions, such as sulfonylation with sulfonyl chlorides, can also be employed to produce sulfonamides.

Reactant 1Reactant 2ProductReaction Type
{Spiro[3.3]heptan-2-yl}methanamineAcetyl chlorideN-({Spiro[3.3]heptan-2-yl}methyl)acetamideAmide Formation
{Spiro[3.3]heptan-2-yl}methanamineBenzoic anhydrideN-({Spiro[3.3]heptan-2-yl}methyl)benzamideAmide Formation
{Spiro[3.3]heptan-2-yl}methanaminep-Toluenesulfonyl chlorideN-({Spiro[3.3]heptan-2-yl}methyl)-4-methylbenzenesulfonamideSulfonylation

The primary amine of {Spiro[3.3]heptan-2-yl}methanamine can undergo alkylation with various alkylating agents. This can be achieved through direct reaction with alkyl halides, although this method can sometimes lead to over-alkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. More controlled alkylation can be achieved through reductive amination, where the amine is first condensed with an aldehyde or ketone to form an imine or enamine, which is then reduced in situ to the corresponding alkylated amine.

Functional Group Interconversions on the Spiro[3.3]heptane Core

While the primary amine is a major site of reactivity, the spiro[3.3]heptane core itself can be chemically modified. These transformations often require that the amine functionality be protected to prevent unwanted side reactions. For example, oxidation of a C-H bond on the spiro[3.3]heptane ring could introduce a hydroxyl or carbonyl group. google.com Such functional group interconversions can provide access to a new range of derivatives with altered stereochemistry and substitution patterns on the carbocyclic framework. The synthesis of spiro[3.3]heptan-1-ones, for instance, has been achieved through strain-relocating semipinacol rearrangements, offering a pathway to further functionalize the core. nih.gov

Synthesis of Spiro-Heterocyclic Derivatives Incorporating the Spiro[3.3]heptane Framework

The {Spiro[3.3]heptan-2-yl}methanamine scaffold is a valuable starting material for the synthesis of more complex spiro-heterocyclic systems. These derivatives, where one of the carbocyclic rings of the spiro[3.3]heptane is replaced by a heterocycle, are of great interest in medicinal chemistry due to their potential to interact with biological targets in unique ways.

Oxa-spiro derivatives: The synthesis of oxa-spiro compounds, where an oxygen atom is incorporated into the spirocyclic system, has been reported. google.com These can be prepared through various cyclization strategies, often involving the functionalization of the spiro[3.3]heptane core followed by an intramolecular ring-closing reaction.

Aza-spiro derivatives: The introduction of a nitrogen atom into the spirocyclic framework leads to the formation of aza-spiro compounds. nih.govresearchgate.net These can be synthesized from derivatives of {Spiro[3.3]heptan-2-yl}methanamine through cyclization reactions that form a new nitrogen-containing ring. For example, intramolecular amination or cyclization of a suitably functionalized precursor can lead to the formation of aza-spiro[3.3]heptane derivatives.

Spiro-β-lactams: The β-lactam ring is a key structural motif in many antibiotics. The synthesis of spiro-β-lactams incorporating the spiro[3.3]heptane framework can be achieved through cycloaddition reactions. researchgate.netiosrjournals.org For instance, the reaction of an imine derived from {Spiro[3.3]heptan-2-yl}methanamine with a ketene (B1206846) or a ketene equivalent can lead to the formation of a spiro-β-lactam. researchgate.netiosrjournals.org

Derivative TypeSynthetic StrategyKey Intermediates/Reagents
Oxa-spiro derivativesIntramolecular cyclizationFunctionalized spiro[3.3]heptane core
Aza-spiro derivativesIntramolecular amination/cyclizationProtected amine, leaving group on the core
Spiro-β-lactams[2+2] CycloadditionImine, ketene/ketene equivalent

Conformational Analysis and Molecular Recognition Principles

Elucidation of Exit Vectors and Their Influence on Molecular Design

The concept of "exit vectors" is crucial for understanding how the spiro[3.3]heptane scaffold can be utilized in molecular design. Exit vectors describe the directionality of the bonds connecting substituents to the core scaffold. researchgate.net In the case of spiro[3.3]heptane, the substituents at various positions project from the central core with specific and predictable angles. For instance, research has shown that the exit vectors in disubstituted spiro[3.3]heptanes are non-collinear, a key distinction from the linear arrangement seen in para-substituted phenyl rings. chemrxiv.orgresearchgate.net

This non-collinear arrangement of exit vectors provides a unique three-dimensional presentation of functional groups, which can be exploited to mimic the spatial arrangement of atoms in more complex or flexible molecules. chemrxiv.orgresearchgate.net The ability to precisely control the spatial orientation of substituents makes the spiro[3.3]heptane scaffold a valuable building block for creating molecules with specific topographical features designed to interact with biological macromolecules. researchgate.netfigshare.com The defined exit vectors allow for a more rational approach to drug design, moving away from the often-unpredictable conformations of more flexible systems. researchgate.net

Topographical Relationships and Mimicry of Aliphatic and Aromatic Systems

The rigid nature and defined substituent orientations of the spiro[3.3]heptane scaffold allow it to serve as a bioisostere for various common structural motifs found in bioactive molecules. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.

Spiro[3.3]heptane as a Bioisostere for Aromatic Rings (e.g., phenyl rings)

One of the most significant applications of the spiro[3.3]heptane core is as a saturated, three-dimensional bioisostere for aromatic rings, particularly the phenyl ring. chemrxiv.orgresearchgate.netnih.gov While phenyl rings are ubiquitous in drug molecules, their flat, aromatic nature can sometimes lead to undesirable metabolic profiles. The spiro[3.3]heptane scaffold offers a non-planar alternative that can mimic the spatial presentation of substituents on a phenyl ring while introducing a higher fraction of sp3-hybridized carbons, which is often associated with improved physicochemical properties. chemrxiv.org Studies have demonstrated that spiro[3.3]heptane can successfully replace mono-, meta-, and para-substituted phenyl rings in known drugs, resulting in patent-free analogs with retained or even improved biological activity. chemrxiv.orgresearchgate.net

Featurepara-Substituted Phenyl Ringdi-Substituted Spiro[3.3]heptane
Exit Vector Geometry Collinear (or nearly so) chemrxiv.orgNon-collinear chemrxiv.org
Planarity Planar chemrxiv.orgNon-planar chemrxiv.org
sp2/sp3 Carbon Ratio High sp2 characterHigh sp3 character

Spiro[3.3]heptane as a Conformationally Restricted Surrogate for Cyclohexane (B81311) Derivatives

The spiro[3.3]heptane framework can also act as a conformationally restricted surrogate for cyclohexane derivatives. researchgate.netacs.org While cyclohexane rings are common in drug molecules, they exist in a dynamic equilibrium between different chair and boat conformations. This flexibility can make it challenging to define the precise bioactive conformation. By replacing a cyclohexane ring with a rigid spiro[3.3]heptane scaffold, medicinal chemists can lock the substituents into a specific spatial arrangement that mimics a particular conformation of the cyclohexane ring. acs.org For example, specific stereoisomers of 1,6-disubstituted spiro[3.3]heptanes have been shown to be effective surrogates for cis-1,4- and trans-1,3-disubstituted cyclohexanes. acs.org This conformational restriction can lead to enhanced binding affinity and selectivity for the target protein.

Spiro[3.3]heptane DerivativeCyclohexane Derivative Mimicked
(1S,4r,6R)- and (1R,4r,6S)-1,6-disubstitutedcis-1,4-disubstituted acs.org
(1S,4s,6R)- and (1R,4s,6S)-1,6-disubstitutedtrans-1,3-disubstituted acs.org

Bioisosterism with Other Scaffolds (e.g., piperazine)

The versatility of the spiro[3.3]heptane framework extends to its use as a bioisostere for other important heterocyclic scaffolds, such as piperazine (B1678402). The development of novel spirocyclic systems, including aza- and oxa-azaspiro[3.3]heptanes, has provided valuable alternatives to the piperazine motif. uniba.itrsc.orgresearchgate.net These spirocyclic analogs can offer improved properties such as metabolic stability and target selectivity. uniba.it For instance, replacing the piperazine ring in certain drug candidates with a 2,6-diazaspiro[3.3]heptane has been shown to enhance drug-like properties. rsc.org The predictable vectorization of substituents on the spiro[3.3]heptane core allows for the design of bioisosteres that maintain the crucial interactions with the target while offering a novel and potentially more favorable chemical scaffold. researchgate.netuniba.it

Entropic Advantages in Molecular Interactions Due to Scaffold Rigidity

By pre-organizing the molecule in a conformation that is complementary to the binding site, the loss of entropy upon binding is minimized. This can lead to a more favorable free energy of binding and, consequently, higher affinity and potency. This principle of "conformational restriction" is a well-established strategy in drug design, and the spiro[3.3]heptane scaffold is an excellent example of a building block that effectively leverages this entropic advantage. nih.gov

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations on Molecular Structure and Stability

Quantum chemical calculations are pivotal in elucidating the three-dimensional arrangement of atoms and the inherent stability of molecules. For {Spiro[3.3]heptan-2-yl}methanamine, these theoretical approaches provide insights into its geometry, which is characterized by two fused cyclobutane (B1203170) rings.

Theoretical calculations, such as Density Functional Theory (DFT), can be employed to determine the optimized geometry and relative energies of different conformers of {Spiro[3.3]heptan-2-yl}methanamine. These calculations would likely confirm the puckered nature of the cyclobutane rings and provide precise bond lengths, bond angles, and dihedral angles for the most stable conformation. The methanamine substituent can exist in different orientations relative to the spirocyclic core, and quantum chemical calculations can predict the energy differences between these rotamers, thus identifying the most populated conformations at equilibrium.

Table 1: Predicted Geometric Parameters for {Spiro[3.3]heptan-2-yl}methanamine (Illustrative)

ParameterPredicted Value RangeMethod
C-C bond length (cyclobutane)1.54 - 1.56 ÅDFT (e.g., B3LYP/6-31G)
C-N bond length1.46 - 1.48 ÅDFT (e.g., B3LYP/6-31G)
Cyclobutane Dihedral Angle10° - 25°DFT (e.g., B3LYP/6-31G)
C-C-C bond angle (cyclobutane)~88° - 92°DFT (e.g., B3LYP/6-31G)

Note: This table is illustrative and based on typical values for similar structures. Precise values would require specific calculations for this molecule.

Prediction and Characterization of Molecular Properties (e.g., Collision Cross Section)

The collision cross section (CCS) is a crucial molecular descriptor that reflects the size and shape of an ion in the gas phase. It is an important parameter in ion mobility-mass spectrometry (IM-MS) for compound identification and characterization. mdpi.com For a novel compound like {Spiro[3.3]heptan-2-yl}methanamine, where experimental standards may be scarce, computational prediction of its CCS is highly valuable.

Various computational methods, including machine learning models and theoretical calculations, can be used to predict CCS values. mdpi.comnih.govarxiv.org These models typically use a set of molecular descriptors, such as mass, polarizability, and shape, to estimate the CCS. For {Spiro[3.3]heptan-2-yl}methanamine, its rigid and well-defined three-dimensional structure would lead to a specific and predictable CCS value. The accuracy of these predictions can be high, with median relative errors often below 3%. mdpi.com

The predicted CCS value can be used to build in-silico libraries for compound identification in complex mixtures, aiding in metabolomics and drug discovery efforts where unambiguous identification of novel entities is critical. arxiv.org

Table 2: Predicted Physicochemical and Molecular Properties for {Spiro[3.3]heptan-2-yl}methanamine (Illustrative)

PropertyPredicted ValuePrediction Method
Molecular Weight125.22 g/mol -
Topological Polar Surface Area (TPSA)26.02 Ų chemscene.com
XLogP31.7 nih.gov
Predicted Collision Cross Section (N2)130 - 140 ŲMachine Learning Models

Note: The predicted CCS value is an estimate based on the molecular formula and general trends for small molecules.

Molecular Modeling and Docking Simulations for Scaffold Exploration

The spiro[3.3]heptane scaffold is considered a valuable building block in drug discovery due to its three-dimensional nature, which can lead to improved binding affinity and selectivity for biological targets. Molecular modeling and docking simulations are powerful tools to explore the potential of {Spiro[3.3]heptan-2-yl}methanamine as a scaffold for designing new therapeutic agents.

Molecular docking simulations can be used to predict the binding mode and affinity of {Spiro[3.3]heptan-2-yl}methanamine and its derivatives within the active site of a target protein. nih.govplos.org These simulations can help in identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding. The rigid nature of the spiro[3.3]heptane core can reduce the entropic penalty upon binding, potentially leading to higher affinity ligands.

Furthermore, the concept of "scaffold hopping," where a known active scaffold is replaced with a novel one to explore new chemical space and improve properties, is highly relevant. The spiro[3.3]heptane moiety can serve as a bioisostere for other cyclic systems, such as piperidine (B6355638) or cyclohexane (B81311), offering a different vectoral arrangement of substituents. By performing virtual screening of libraries containing the {Spiro[3.3]heptan-2-yl}methanamine scaffold against various biological targets, new lead compounds can be identified.

Theoretical Investigations of Reaction Mechanisms and Pathways

Understanding the reaction mechanisms for the synthesis of {Spiro[3.3]heptan-2-yl}methanamine is crucial for optimizing its production and for the synthesis of its derivatives. Theoretical investigations, often using DFT calculations, can provide detailed insights into the reaction pathways, transition states, and activation energies.

One common route to synthesize primary amines is through the reductive amination of a corresponding ketone, in this case, spiro[3.3]heptan-2-one. libretexts.org Theoretical studies can elucidate the mechanism of this reaction, which typically involves the formation of an imine intermediate followed by its reduction. mnstate.edu Computational chemistry can model the energy profile of the entire process, identifying the rate-determining step and the influence of different reducing agents and reaction conditions.

Another synthetic route could involve the Gabriel synthesis, starting from an appropriate spiro[3.3]heptyl halide. libretexts.org Theoretical calculations can be employed to study the nucleophilic substitution reaction between the phthalimide (B116566) anion and the spiro[3.3]heptyl halide, as well as the subsequent hydrolysis steps to release the primary amine. These studies can help in predicting the feasibility of the reaction and potential side products.

By mapping out the potential energy surfaces of these synthetic transformations, computational chemistry provides a powerful tool to guide experimental efforts in the efficient synthesis of {Spiro[3.3]heptan-2-yl}methanamine and its analogues.

Applications in Chemical Research and Design

Role as Versatile Synthetic Building Blocks for Diverse Chemical Libraries

{Spiro[3.3]heptan-2-yl}methanamine serves as a fundamental building block for the synthesis of more complex organic molecules. Its spirocyclic core introduces a compact and lipophilic element into target compounds, a desirable trait in medicinal chemistry for applications targeting the central nervous system. The primary amine group provides a convenient handle for a variety of chemical transformations, enabling the creation of diverse derivatives. This versatility allows chemists to tailor molecules for specific applications in both the pharmaceutical and agrochemical industries. The synthesis of this building block typically starts with the creation of a spiro[3.3]heptan-2-one intermediate, which is then converted to the final amine product through methods like reductive amination or the reduction of a corresponding amide.

Scaffold Engineering for Structure-Activity Relationship (SAR) Studies in Chemical Biology

The rigid nature of the spiro[3.3]heptane scaffold is particularly useful in structure-activity relationship (SAR) studies. By incorporating this scaffold, chemists can systematically explore how the three-dimensional arrangement of functional groups affects a molecule's biological activity. The defined orientation of substituents allows for a clearer understanding of the interactions between a ligand and its biological target, such as an enzyme or receptor. This precise control over molecular shape helps to deconstruct the complex interplay between structure and function, guiding the design of more potent and selective compounds.

Design of Conformationally Restricted Systems for Ligand Design

In ligand design, achieving a specific and stable conformation is often key to enhancing binding affinity and selectivity for a biological target. The spiro[3.3]heptane framework provides a rigid core that locks the molecule into a well-defined three-dimensional shape. This conformational restriction reduces the entropic penalty upon binding to a target, which can lead to a significant increase in binding potency. The predictable geometry of {Spiro[3.3]heptan-2-yl}methanamine-derived ligands allows for more accurate computational modeling and a more rational approach to drug design.

Strategic Development of Bioisosteres for Lead Compound Optimization

Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological responses. The spiro[3.3]heptane moiety is increasingly being used as a bioisosteric replacement for more common, flexible, or planar ring systems in lead compounds. Its compact, three-dimensional nature can improve metabolic stability, and cell permeability, and provide a novel vector for exploring chemical space. For instance, replacing a flexible alkyl chain or a flat aromatic ring with the rigid spiro[3.3]heptane scaffold can lead to improved pharmacological profiles. Fluorinated derivatives of {Spiro[3.3]heptan-2-yl}methanamine have also been suggested as potential lead compounds, with the fluorine atom potentially enhancing properties like blood-brain barrier penetration.

Synthesis of Compound Libraries and Parallel Synthesis Approaches

The utility of {Spiro[3.3]heptan-2-yl}methanamine as a building block is amplified in the context of high-throughput chemistry. Its reactive amine group is amenable to a wide range of reactions suitable for parallel synthesis, allowing for the rapid generation of large libraries of related compounds. By reacting the amine with a diverse set of building blocks, such as carboxylic acids, sulfonyl chlorides, or isocyanates, chemists can quickly produce a multitude of novel structures. These libraries are invaluable for screening against biological targets to identify new hit and lead compounds in the drug discovery process.

Future Directions and Research Opportunities

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Stereoselectivity

The development of spirocyclic compounds has historically been hindered by synthetic complexity. nih.gov However, recent years have seen a rise in innovative synthetic strategies for spiro[3.3]heptane and its derivatives, which could be adapted and optimized for producing {Spiro[3.3]heptan-2-yl}methanamine with high efficiency and stereochemical control. nih.gov

Future research should focus on divergent synthetic approaches that allow for the creation of a library of stereoisomers from a common precursor. nih.gov For instance, methodologies involving the olefination of cyclobutanone (B123998) derivatives, such as with titanium-based Tebbe or Wittig reagents, followed by controlled rearrangement or functional group manipulation, present a promising avenue. nih.gov A key challenge lies in controlling the stereochemistry at the spirocyclic core, which dictates the spatial orientation of the amine functionality. The use of chiral auxiliaries, as demonstrated in the synthesis of related spiro[3.3]heptane systems, could prove highly beneficial for achieving enantiopure products. nih.gov Furthermore, scalable, multi-step linear routes, like those developed for 1-oxaspiro[3.3]heptanes, could be explored and modified. researchgate.net These routes often involve steps like epoxidation and ring-expansion reactions, which offer multiple points for modification and optimization. researchgate.net

Synthetic Strategy Key Precursor Type Potential Reactions Objective
Divergent SynthesisO-silylated 2-(hydroxymethyl)cyclobutanoneOlefination (Tebbe/Wittig), Meinwald rearrangement, HydrolysisAccess to multiple regio- and stereoisomers from a common intermediate. nih.gov
Chiral Auxiliary ApproachKeto esterEllman's sulfinamide addition, Chromatographic separationEfficient separation of enantiomers for stereospecific synthesis. nih.gov
Linear Scalable Route3-Oxocyclobutane-1-carboxylic acidWittig olefination, Reduction, Epoxidation, Corey-Chaikovsky expansionDevelopment of robust, large-scale production methods. researchgate.net
CycloadditionDichloroketene and alkene[2+2] Cycloaddition, Reductive dechlorinationConstruction of the core spiro[3.3]heptane framework. nih.gov

Investigation of Underexplored Reactivity Profiles of the Spiro[3.3]heptane Amine

The reactivity of the {Spiro[3.3]heptan-2-yl}methanamine is largely dictated by the primary amine group and the unique steric environment of the spiro[3.3]heptane scaffold. While the amine can undergo standard transformations (e.g., acylation, alkylation), the rigid, conformationally restricted nature of the core may lead to unusual reactivity. nih.gov

Future work should systematically explore these reactions. For example, functionalizing the core itself through reactions like the Wolff-Kishner reduction of a ketone precursor, followed by lithiation and reaction with various electrophiles, could yield a diverse range of derivatives. chemrxiv.org The Curtius reaction applied to a corresponding carboxylic acid offers a direct route to the amine, and this transformation's efficiency on the spiro[3.3]heptane system warrants further study. chemrxiv.org Additionally, exploring the chemistry of diazo compounds derived from related N-tosylhydrazones could open pathways to carbene-mediated insertions or cyclopropanations, further functionalizing the scaffold in novel ways. researchgate.net Understanding how the fixed spatial orientation of the aminomethyl group influences intramolecular reactions is another critical area for investigation.

Advanced Design Principles for Next-Generation Spirocyclic Scaffolds

Spirocyclic scaffolds are increasingly recognized as superior alternatives to planar structures in drug design. bldpharm.com Their primary advantage is an inherent three-dimensionality, which increases the fraction of sp³-hybridized carbons (Fsp³), a parameter correlated with higher clinical success rates. bldpharm.com The rigid nature of the spiro[3.3]heptane scaffold ensures that substituents are held in well-defined spatial positions, creating precise exit vectors for interaction with biological targets. sigmaaldrich.com

Advanced design principles should leverage this structural rigidity. For instance, the spirocyclic core can be used to lock a key functional group, such as the primary amine in {Spiro[3.3]heptan-2-yl}methanamine, into an optimal orientation for binding to a receptor, thereby improving potency and selectivity. bldpharm.com Computational techniques combined with high-throughput synthesis can accelerate the optimization of these scaffolds for specific biological targets. nih.gov Research has shown that incorporating spirocycles can favorably modulate critical physicochemical properties, including lowering lipophilicity (logD) and improving metabolic stability, which are key considerations in drug development. bldpharm.com The design of novel spiro-heterocycles based on the spiro[3.3]heptane motif, such as 2-oxa-6-azaspiro[3.3]heptane, further expands the available chemical space for creating drug-like molecules. researchgate.net

Expanding the Scope of Bioisosteric Applications in Chemical Design

One of the most exciting research opportunities for the spiro[3.3]heptane scaffold is its application as a bioisostere—a chemical substitute for another group that maintains or enhances biological activity. tcichemicals.com The spiro[3.3]heptane core has been successfully validated as a saturated, non-collinear bioisostere for mono-, meta-, and para-substituted phenyl rings. chemrxiv.orgnih.govchemrxiv.org This substitution can improve aqueous solubility and metabolic stability by breaking planarity and introducing a more three-dimensional structure. tcichemicals.com

Future research should focus on systematically replacing phenyl rings in a wider range of bioactive compounds with the {Spiro[3.3]heptan-2-yl}methanamine scaffold and its derivatives. Studies have already demonstrated that such replacements in approved drugs can lead to patent-free analogs with high potency. chemrxiv.orgnih.gov For example, replacing a meta-substituted benzene (B151609) ring with a spiro[3.3]heptane core in the anticancer drug Sonidegib resulted in analogs with reduced lipophilicity and altered metabolic stability while retaining activity. chemrxiv.orgresearchgate.net Similarly, related azaspiro[3.3]heptanes have been shown to be effective bioisosteres for piperidine (B6355638). nih.gov Expanding these studies will solidify the spiro[3.3]heptane scaffold's role as a versatile tool for scaffold hopping and lead optimization in medicinal chemistry. researchgate.net

Bioisosteric Replacement Example Original Scaffold Saturated Bioisostere Key Finding
Anticancer Drug Sonidegibmeta-Substituted Phenyl RingSpiro[3.3]heptaneThe saturated analog showed high potency and reduced calculated lipophilicity (clogP). chemrxiv.orgresearchgate.net
Anticancer Drug VorinostatPhenyl RingSpiro[3.3]heptaneThe spirocyclic analog retained high biological activity. chemrxiv.orgnih.gov
Anesthetic Drug Benzocainepara-Substituted Phenyl RingSpiro[3.3]heptaneThe patent-free saturated analog demonstrated high potency in biological assays. chemrxiv.orgnih.gov
Anesthetic Drug BupivacainePiperidine Ring1-Azaspiro[3.3]heptaneThe spirocyclic analog showed high activity, validating it as a piperidine bioisostere. nih.gov

Q & A

Q. What are the recommended safety protocols for handling {Spiro[3.3]heptan-2-yl}methanamine in laboratory settings?

  • Methodological Answer : Based on GHS classifications, {Spiro[3.3]heptan-2-yl}methanamine requires stringent safety measures:
  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (H315, H319) .
  • Ventilation : Use fume hoods to minimize inhalation of vapors or aerosols (H335) .
  • Storage : Keep in a dry, cool environment away from ignition sources .
  • Spill Management : Absorb with inert material and dispose as hazardous waste .

Q. How can {Spiro[3.3]heptan-2-yl}methanamine be synthesized?

  • Methodological Answer : A common route involves functionalizing spiro[3.3]heptane precursors. For example:
  • Step 1 : Synthesize spiro[3.3]heptan-1-one (CAS 63049-05-8) via cyclization reactions .
  • Step 2 : Convert the ketone to an amine via reductive amination or nitrile reduction .
  • Step 3 : Protect the amine group (e.g., Boc protection) to avoid side reactions during further derivatization .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing substituents to the spiro framework?

  • Methodological Answer :
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize transition states in SN2 reactions .
  • Catalysts : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl substitutions, as demonstrated in spiro compound derivatization .
  • Temperature Control : Maintain ≤60°C to prevent ring-opening side reactions .
  • Monitoring : Use TLC or LC-MS to track intermediate formation .

Q. How should researchers design assays to evaluate the antibacterial activity of {Spiro[3.3]heptan-2-yl}methanamine derivatives?

  • Methodological Answer :
  • In Vitro Models : Test against Mycobacterium tuberculosis (H37Rv strain) using microplate Alamar Blue assays (MIC determination) .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to the phenyl ring to enhance membrane permeability .
  • Control Experiments : Compare activity against non-spiro analogues to isolate scaffold-specific effects .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved during structural confirmation?

  • Methodological Answer :
  • Diastereotopic Protons : Use 2D NMR (COSY, NOESY) to distinguish overlapping signals from axial/equatorial protons in the spiro system .
  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict coupling constants and compare with experimental data .
  • Isotopic Labeling : Introduce deuterium at key positions to simplify splitting patterns .

Q. What strategies are effective in resolving low yields during Boc-deprotection of spiro compounds?

  • Methodological Answer :
  • Acid Selection : Use TFA in DCM (1:4 v/v) for efficient deprotection without degrading the spiro core .
  • Temperature : Conduct reactions at 0°C to minimize side reactions .
  • Workup : Neutralize with NaHCO₃ immediately post-reaction to prevent amine oxidation .

Data Analysis and Optimization

Q. How should researchers address discrepancies in biological activity between in vitro and in vivo models for spiro-based compounds?

  • Methodological Answer :
  • Bioavailability Testing : Measure logP and plasma protein binding to assess pharmacokinetic limitations .
  • Metabolite Profiling : Use LC-HRMS to identify active/inactive metabolites in serum .
  • Dosage Adjustments : Optimize dosing frequency based on half-life data from PK/PD models .

Q. What computational tools are recommended for predicting the conformational stability of {Spiro[3.3]heptan-2-yl}methanamine derivatives?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate ring puckering and chair-boat transitions using AMBER or GROMACS .
  • Docking Studies : Use AutoDock Vina to predict binding poses in target proteins (e.g., mycobacterial enzymes) .
  • QSAR Models : Train models with descriptors like polar surface area and H-bond donors to correlate structure with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{Spiro[3.3]heptan-2-yl}methanamine
Reactant of Route 2
{Spiro[3.3]heptan-2-yl}methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.